molecular formula C9H18N2 B042781 1-Cyclopentylpiperazine CAS No. 21043-40-3

1-Cyclopentylpiperazine

Cat. No. B042781
CAS RN: 21043-40-3
M. Wt: 154.25 g/mol
InChI Key: PVMCQBPJKPMOKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Cyclopentylpiperazine and related compounds involves various synthetic strategies, including reductive alkylation and cyclization reactions. Huang et al. (2012) described a practical method for synthesizing tosylpiperazines, which could potentially be applied to the synthesis of 1-Cyclopentylpiperazine under mild conditions, offering moderate to high yields and highlighting the protocol's applicability in pharmaceuticals and natural products synthesis (Huang, Xu, Xie, & Li, 2012).

Molecular Structure Analysis

The molecular and crystal structure of piperazine derivatives reveals significant insights into their conformational preferences and stability. For instance, the study on the crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine by Bassi and Scordamaglia (1977) sheds light on the flattened-chair conformation of the piperazine ring, which could be analogous to structural features observed in 1-Cyclopentylpiperazine (Bassi & Scordamaglia, 1977).

Scientific Research Applications

  • Neuroprotective and Neurotrophic Effects : A novel compound, 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, shows potential as a neuroprotective and neurotrophic drug candidate for treating stroke, traumatic brain injury, and other neurodegenerative diseases (Elbrønd-Bek et al., 2011).

  • Antihypertensive Properties : Cyclosin, a derivative of cyclopentylpiperazine, is a potent and selective alpha-blocker, showing potential as an antihypertensive agent similar to doxazosin after oral administration (Giardiná et al., 1993).

  • Antibacterial and Antimicrobial Effects : Diketopiperazines, a class of compounds related to cyclopentylpiperazine, show potential as antimicrobial drugs and can modulate bacterial communication, offering a new approach to control biofilm infections (de Carvalho & Abraham, 2012).

  • Anticancer Activity : Compound 3a, containing cyclopentylpiperazine units, shows potential as an anticancer drug, displaying good DNA binding, topoisomerase I inhibitory effects, and cytotoxicity against various carcinoma cell lines (Baş et al., 2019).

  • HIV-1 Inhibition : U-90152, a second-generation bisheteroarylpiperazine related to cyclopentylpiperazine, effectively inhibits HIV-1 replication in vitro, especially when combined with other antiretroviral drugs (Chong et al., 1994).

  • Anti-Aging Cosmetic Applications : Cyclodipeptides, related to cyclopentylpiperazine, show potential in anti-aging cosmetic applications due to their bioactivities, biocompatibility, and biodegradability, making them promising for green synthesis methods (Mosetti et al., 2022).

  • Vibrational and Structural Analysis : The B3LYP method accurately predicts vibrational frequencies and structural parameters of 1-cyclopentylpiperazine, with C1 point group being the most stable conformer in the gas phase, providing insights into its chemical properties (Bağlayan et al., 2014).

Safety And Hazards

1-Cyclopentylpiperazine causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

1-cyclopentylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMCQBPJKPMOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355565
Record name 1-cyclopentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylpiperazine

CAS RN

21043-40-3
Record name 1-cyclopentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Ö Bağlayan, G Keşan, C Parlak, Ö Alver… - Science China Physics …, 2014 - Springer
FT-IR and Raman spectra of 1-cyclopentylpiperazine (1cppp) have been experimentally examined in the region of 4000-200 cm −1 . The optimized geometric parameters, …
Number of citations: 14 link.springer.com
O Baglayan, MF Kaya, C Parlak… - 67th International …, 2012 - ui.adsabs.harvard.edu
FT-IR and FT-Raman spectra of 1-cyclopentylpiperazine (1cppp) have been experimentally reported in the region of 4000-50 cm-1. The optimized geometric parameters (bond lengths, …
Number of citations: 4 ui.adsabs.harvard.edu
NM Kelly, A Wellejus, H Elbrønd-Bek… - Synthetic …, 2013 - Taylor & Francis
… Amide 2a was then reacted with 1-cyclopentylpiperazine in a mixture of aqueous sodium carbonate and ethanol at reflux. Although the vast majority of amide 2a was converted into N-…
Number of citations: 2 www.tandfonline.com
YT Kao, SF Wang, MH Wu, SH Her… - Journal of Food and …, 2022 - ncbi.nlm.nih.gov
… Therefore, the root NA-precursors of these impurities - 1-methyl-piperazine (MP) and 1-cyclopentylpiperazine (CPP) moieties were set as the additional substructures for testing the …
Number of citations: 11 www.ncbi.nlm.nih.gov
Y Jin, J Liu, WT Huang, SW Chen, L Hui - European journal of medicinal …, 2011 - Elsevier
In an attempt to generate compounds with superior bioactivity and reduced toxicity, a series of derivatives of deoxypodophyllotoxin were synthesized by reacting 4′-demethyl-4-…
Number of citations: 28 www.sciencedirect.com
D Adams - scholarlypublications …
… 3-Benzyl-1-cyclopentylpiperazine hydrochloride (61) 3-Benzyl-1-cyclopentylpiperazine was synthesized from 60 (54 mg, 0.16 mmol) according to General Procedure 1. The crude …
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
… This example was prepared in an analogous fashion to compound 6d using 1-cyclopentylpiperazine dihydrochloride. (24) 1 H NMR (500 MHz, CDCl 3 ) δ 0.71 (dd, J = 7.8, 4.4 Hz, 1H), …
Number of citations: 28 pubs.acs.org
JG da Silva Filho, J Mendes Filho, FEA Melo… - Vibrational …, 2017 - Elsevier
The l,l-diphenylalanine can self-assemble into long and stiff nanotubes with remarkable mechanical and chemical stability. In this work, Raman spectroscopy was used to investigate the …
Number of citations: 6 www.sciencedirect.com
DJ Mans, RJ Callahan, JD Dunn… - … of pharmaceutical and …, 2013 - Elsevier
Ion mobility spectrometry was used as a rapid screening tool for the detection of acetildenafils, sildenafils and avanafil within adulterated herbal supplement matrices. Acetildenafils …
Number of citations: 43 www.sciencedirect.com
JG da Silva Filho, FEA Melo, JA Lima Jr… - Vibrational …, 2018 - Elsevier
The crystal structure of L,L-diphenylalanine (C 18 H 20 N 2 O 3 ⋅xH 2 O) is investigated by polarized Raman spectroscopy at temperatures from 303 to 443 K over the spectral range 35…
Number of citations: 7 www.sciencedirect.com

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